molecular formula C24H23N7O3 B2949223 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 951963-69-2

2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2949223
CAS No.: 951963-69-2
M. Wt: 457.494
InChI Key: FJPRLGIXVCAXDO-UHFFFAOYSA-N
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Description

The compound 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide belongs to the imidazo[2,1-f]purine class, characterized by a fused heterocyclic core with acetamide and aromatic substituents. Its structure includes:

  • A 1-methyl group at position 1.
  • 7-phenyl and 8-(4-(dimethylamino)phenyl) substituents, which modulate electronic and steric properties.
  • An acetamide side chain at position 3, enhancing solubility and interaction with biological targets.

This compound is hypothesized to exhibit kinase inhibition or nucleobase analog activity due to structural similarities to purine derivatives .

Properties

IUPAC Name

2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3/c1-27(2)16-9-11-17(12-10-16)31-18(15-7-5-4-6-8-15)13-29-20-21(26-23(29)31)28(3)24(34)30(22(20)33)14-19(25)32/h4-13H,14H2,1-3H3,(H2,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRLGIXVCAXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide , with CAS number 904372-91-4, is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24_{24}H22_{22}N6_{6}O3_{3}
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 904372-91-4

Structural Features

The compound features an imidazo[2,1-f]purin core, which is known for its role in various biological activities. The presence of a dimethylamino group and a phenyl substituent enhances its interaction with biological targets.

The biological activity of this compound primarily revolves around its potential as a kinase inhibitor and an immune modulator. Research indicates that compounds with similar structures can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in the immune response.

Kinase Inhibition

Studies have shown that related imidazoquinoline derivatives exhibit significant inhibition of kinases such as MEK1/2. For instance, compounds in this class have been reported to inhibit the proliferation of leukemia cells at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .

Immune Modulation

Imidazoquinolines are recognized for their ability to induce type I interferons and activate immune pathways. They stimulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12), which are essential for mounting an effective immune response .

Therapeutic Applications

  • Cancer Treatment
    • The compound's ability to inhibit specific kinases may position it as a candidate for cancer therapy, particularly in hematological malignancies where signaling pathways are dysregulated.
  • Vaccine Adjuvant
    • Due to its immune-modulating properties, this compound could serve as an adjuvant in vaccine formulations, enhancing the efficacy of vaccines by stimulating a robust immune response .
  • Antiviral Activity
    • Preliminary studies suggest that similar compounds may exhibit antiviral properties by enhancing the host's immune response against viral infections.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityIC50 (µM)
AZD6244N/AMEK1/2 Inhibition0.3 - 1.2
GardiquimodN/ATLR7/8 Agonist0.1 - 0.3
CL097N/ATLR7 Agonist0.1

Notable Studies

  • In Vitro Studies : A study on related imidazoquinoline derivatives demonstrated their capacity to inhibit cell proliferation in various cancer cell lines through kinase inhibition mechanisms .
  • In Vivo Models : Animal models treated with TLR7/8 agonists showed enhanced tumor responses when combined with standard chemotherapy regimens, indicating potential synergistic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Compound A : 2-(1-Methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
  • Key Difference: Lacks the 4-(dimethylamino)phenyl group at position 8; instead, both positions 7 and 8 are phenyl-substituted.
  • Increased steric bulk may hinder binding in hydrophobic pockets .
Compound B : 8-(Butyl)-1-methyl-7-p-methylphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (57)
  • Key Difference : Features a butyl chain at position 8 and p-methylphenyl at position 7.
  • Implications: The alkyl chain enhances lipophilicity, possibly improving membrane permeability but reducing aqueous solubility. The p-methylphenyl group provides moderate electron-donating effects, less pronounced than dimethylamino .

Acetamide Side Chain Modifications

Compound C : N-(1-(4-(2-Cyanopropan-2-yl)phenyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)acetamide (7)
  • Key Difference: Contains an imidazo[4,5-c]quinolin core instead of imidazo[2,1-f]purine.
  • Implications: The quinolin core may alter binding to kinase ATP pockets due to planar aromaticity differences. The 2-cyanopropan-2-yl group introduces steric hindrance and polar interactions absent in the target compound .

Substituent Electronic Effects

Compound D : (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11o)
  • Key Difference : Incorporates a benzodiazepine-carboxamide scaffold with pyrimidine and pyridyl groups.
  • Implications :
    • The extended π-system and pyridylamine group enhance affinity for kinases like EGFR or HER2.
    • Increased molecular weight (vs. the target compound) may reduce bioavailability .

Research Findings and Data

Table 1: Structural and Electronic Comparison

Compound Core Structure Position 7 Substituent Position 8 Substituent Acetamide Chain Key Properties
Target Compound Imidazo[2,1-f]purine Phenyl 4-(Dimethylamino)phenyl Yes High solubility, kinase inhibition potential
Compound A Imidazo[2,1-f]purine Phenyl Phenyl Yes Lower solubility, steric bulk
Compound B Imidazo[2,1-f]purine p-Methylphenyl Butyl No Lipophilic, membrane-permeable
Compound C Imidazo[4,5-c]quinolin N/A 4-(2-Cyanopropan-2-yl)phenyl Yes Kinase selectivity shift

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